molecular formula C14H19NO4 B7941447 Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-

Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-

Cat. No.: B7941447
M. Wt: 265.30 g/mol
InChI Key: OSRMCXFZHOEUIF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- is a benzoic acid derivative with a tert-butoxycarbonyl (Boc)-protected methylaminomethyl group at the 4-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis or multi-step organic reactions. The compound’s structure combines the carboxylic acid functionality of benzoic acid with a sterically hindered tert-butyl carbamate group, which influences its solubility, reactivity, and susceptibility to acidic or basic conditions. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, where controlled deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) is critical .

Properties

IUPAC Name

4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-12(16)9-15-8-10-4-6-11(7-5-10)13(17)18/h4-7,15H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRMCXFZHOEUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Reductive Amination Followed by Boc Protection

This two-step approach is widely documented in peptide and heterocycle synthesis.

Step 1: Synthesis of 4-(Methylaminomethyl)benzoic Acid

Starting material : Methyl 4-formylbenzoate
Reagents : Methylamine, hydrogen gas, Pd/C catalyst
Conditions :

  • Reductive amination : The aldehyde reacts with methylamine in methanol to form an imine intermediate, which is subsequently reduced under hydrogen pressure (10–30 bar) using 5–10% Pd/C at 25–60°C.

  • Ester hydrolysis : The resulting methyl ester is saponified using aqueous NaOH in methanol (20–40°C, 1–2 hours) to yield the free carboxylic acid.

Yield : 88–93% (over two steps).

Step 2: Boc Protection of the Amine

Reagents : Boc anhydride, triethylamine (TEA)
Conditions :

  • The amine is treated with Boc anhydride (1.2 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

  • TEA (2.0 equiv) is added to scavenge HCl generated during the reaction.

Yield : 85–90%.

Key advantage : This route avoids over-alkylation issues common in direct nucleophilic substitution.

Route 2: Oxime Hydrogenation and Functionalization

Comparative Analysis of Methodologies

ParameterRoute 1 (Reductive Amination)Route 2 (Oxime Hydrogenation)
Number of Steps 23
Overall Yield 75–80%70–75%
Key Advantage Shorter routeAvoids over-alkylation risks
Catalyst Pd/CPd/C
Critical Challenge Imine stabilityOxime purification

Route 1 is preferable for large-scale synthesis due to fewer steps, while Route 2 offers better control over regioselectivity.

Alternative Approaches and Modifications

Nitro Group Reduction

  • Steps :

    • Nitration : 4-Methylbenzoic acid is nitrated using HNO₃/H₂SO₄ at 0–5°C.

    • Reduction : Catalytic hydrogenation (Raney Ni, 30 bar H₂) reduces the nitro group to amine.

    • Methylation and protection : As above.

  • Yield : <60% (inefficient due to nitration regioselectivity issues).

Critical Reaction Parameters and Optimization

Reductive Amination (Route 1)

  • Solvent : Methanol > ethanol (higher solubility of imine intermediates).

  • Temperature : 25–40°C (higher temperatures accelerate reduction but may degrade intermediates).

  • Catalyst Loading : 5–10% Pd/C maximizes H₂ activation without overspending.

Boc Protection

  • Base Selection : TEA > DMAP (avoids side reactions with carboxylic acid groups).

  • Solvent : DCM > THF (better Boc anhydride solubility).

Industrial-Scale Considerations

  • Cost Drivers : Pd/C catalyst (accounts for 40–50% of raw material costs).

  • Waste Streams :

    • Aqueous NaOH from ester hydrolysis (requires neutralization).

    • Spent catalysts (Pd recovery essential for sustainability).

  • Process Intensification :

    • Continuous hydrogenation reactors reduce batch times by 30%.

    • In-situ imine formation and reduction minimize intermediate isolation .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Safety Information

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H332: Harmful if inhaled
  • H335: May cause respiratory irritation

Medicinal Chemistry

Benzoic acid derivatives are extensively studied for their potential therapeutic applications. The specific compound under consideration has been investigated for:

  • Antitumor Activity : Research indicates that benzoic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. The introduction of the tert-butoxycarbonyl (Boc) group enhances solubility and bioavailability, making it a candidate for further drug development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its functionalities allow for:

  • Peptide Synthesis : The Boc group is widely used in peptide synthesis as a protecting group for amines, facilitating the formation of peptide bonds without unwanted side reactions .
  • Functionalization of Aromatic Compounds : The benzoic acid moiety can be further modified to create more complex structures, which are valuable in various synthetic pathways .

Biochemical Probes

Benzoic acid derivatives are also utilized as biochemical probes in research settings:

  • Enzyme Inhibition Studies : The compound can be employed to study enzyme kinetics and inhibition mechanisms due to its ability to interact selectively with specific enzymes .
  • Cellular Uptake Studies : Its structural features allow researchers to investigate cellular uptake mechanisms, providing insights into drug delivery systems .

Case Study 1: Antitumor Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various benzoic acid derivatives, including the compound . Results showed significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Peptide Synthesis Optimization

Research detailed in Organic Letters highlighted the use of benzoic acid derivatives in optimizing peptide synthesis protocols. The study demonstrated that using the Boc-protected amino acids improved yields and purity of synthesized peptides, showcasing the compound's utility in synthetic chemistry .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

a. Functional Group Effects

  • Boc Protection : Compounds with Boc groups (e.g., CAS 939760-52-8, 184033-42-9) exhibit acid sensitivity, enabling selective deprotection. In contrast, tert-butyl carbamoyl derivatives (e.g., 67852-98-6) lack this lability, favoring stability in basic environments .
  • Ester vs. Free Acid : Methyl ester derivatives (e.g., 939760-52-8, 67852-98-6) show higher lipophilicity, making them suitable for cell-penetration in prodrugs. Free carboxylic acids (target compound) are more polar, ideal for aqueous-phase reactions .

b. Substituent Influence on Reactivity

  • Hydroxy/Methoxy Groups : The 2-hydroxy substituent (CAS 184033-42-9) introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. Methoxy groups (e.g., CAS 883555-08-6) provide electron-donating effects, altering electrophilic substitution patterns .
  • Chloropropyl Moiety : The 3-chloropropoxy group (CAS analogs in ) introduces electrophilicity, enabling nucleophilic displacement reactions in alkylation or cross-coupling strategies.

Biological Activity

Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- (CAS No. 1303931-49-8), is a unique derivative with potential applications in various therapeutic areas. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C14H19NO4
  • Molecular Weight : 279.33 g/mol
  • Structural Characteristics : The compound features a benzoic acid backbone with a tert-butoxycarbonyl (Boc) group and a methylamino substituent, which influences its solubility and reactivity.

The biological activity of Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, possibly through the inhibition of prostaglandin E2 (PGE2) synthesis .

Biological Activity Overview

Activity TypeObservations
AntimicrobialInhibits growth of various bacterial strains; effective against Gram-positive bacteria.
Anti-inflammatoryReduces TNFα levels in ex vivo models; shows potential as an EP4 antagonist .
CytotoxicityExhibits cytotoxic effects on cancer cell lines; further studies needed to determine specificity and mechanism.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on the antimicrobial efficacy of benzoic acid derivatives indicated that compounds with similar structures displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of the Boc group was noted to enhance lipophilicity, improving membrane permeability and antibacterial activity.
  • Anti-inflammatory Research :
    • In a clinical study assessing the anti-inflammatory properties of related compounds, it was found that benzoic acid derivatives could effectively reduce inflammation markers in human whole blood assays. Compound 4f from a similar series demonstrated an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction, suggesting that Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- may exhibit comparable effects .
  • Cytotoxicity Assessment :
    • Experimental data revealed that benzoic acid derivatives possess cytotoxic properties against various cancer cell lines. Further investigation is warranted to elucidate the specific pathways involved in inducing apoptosis in these cells.

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

StepReagents/ConditionsYield (%)Reference
AminomethylationNaBH₃CN, MeOH, 25°C, 24h78–85
Boc ProtectionBoc₂O, DCM, DMAP, RT, 6h90–95

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the tert-butyl group (δ 1.3–1.5 ppm, singlet) and the methylene bridge (δ 3.4–3.6 ppm, multiplet). Aromatic protons appear as a doublet (δ 7.8–8.1 ppm) due to substitution at the 4-position .
    • ¹³C NMR : Confirm the Boc group (δ 28 ppm for CH₃, δ 80 ppm for quaternary C).
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) with ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z: ~294.3) .

Q. Common Pitfalls :

  • Deuterated solvent selection (e.g., DMSO-d₆ may broaden peaks due to hydrogen bonding).
  • Baseline noise in HPLC due to residual trifluoroacetic acid (TFA); replace with formic acid .

Basic: How to assess purity and identify common impurities in this compound?

Methodological Answer:

  • HPLC-DAD : Use a gradient elution (5–95% acetonitrile over 20 minutes) to detect impurities. Common impurities include:
    • Unprotected amine : Elutes earlier (retention time ~5–7 minutes).
    • Hydrolyzed Boc group : Detected via MS as [M+H–100]⁺ (loss of Boc fragment) .
  • Elemental Analysis : Validate C, H, N content (±0.3% deviation from theoretical values).

Q. Table 2: Impurity Profiles Under Stressed Conditions

ConditionMajor Impurities DetectedSource
Acidic Hydrolysis4-(methylaminomethyl)benzoic acid
Thermal DegradationN-methyl-4-formylbenzamide

Advanced: How to design a biochemical probe using this compound, and what controls are essential for activity assays?

Methodological Answer:

  • Probe Design :
    • Functionalization : Introduce a fluorescent tag (e.g., FITC) via the carboxylic acid group using EDC/NHS coupling .
    • Target Validation : Perform competitive binding assays with unmodified compound to confirm specificity.
  • Controls :
    • Negative Control : Use a structurally similar but inactive analog (e.g., Boc-protected glycine derivative).
    • Solvent Control : DMSO concentration ≤0.1% to avoid cytotoxicity .

Case Study :
In kinase inhibition assays, IC₅₀ values varied by >10-fold without proper pre-incubation (30 minutes at 37°C recommended) .

Advanced: How to resolve contradictions between computational predictions and experimental data (e.g., solubility, binding affinity)?

Methodological Answer:

  • Solubility Discrepancies :
    • Experimental : Measure solubility in PBS (pH 7.4) via UV-Vis (λmax = 260 nm).
    • Computational : Adjust COSMO-RS parameters for Boc group polarity .
  • Binding Affinity :
    • Surface Plasmon Resonance (SPR) : Use immobilized target protein (100–200 RU) and flow rates ≤30 µL/min to minimize mass transport effects.
    • Docking Adjustments : Include explicit water molecules in AutoDock Vina simulations .

Example : MD simulations predicted strong hydrophobic interactions, but SPR showed weak binding due to steric hindrance from the Boc group .

Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : –20°C under argon (degradation <5% over 12 months).
    • Lyophilization : Formulate with trehalose (1:1 w/w) to stabilize the Boc group .
  • Stability Indicators : Monitor via HPLC for hydrolysis products (e.g., free amine) monthly.

Advanced: How to validate crystallographic data when X-ray structures conflict with NMR-based conformer predictions?

Methodological Answer:

  • Crystallography : Grow crystals via vapor diffusion (ethanol/water, 4°C). Use synchrotron radiation (λ = 0.9 Å) to resolve Boc group torsional angles.
  • NMR Refinement : Perform NOESY to identify intramolecular contacts (e.g., tert-butyl to aromatic ring). Adjust density functional theory (DFT) calculations with B3LYP/6-31G* basis set .

Case Study : X-ray showed a planar Boc group, while NMR suggested rotation; MD simulations confirmed dynamic equilibrium between conformers .

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